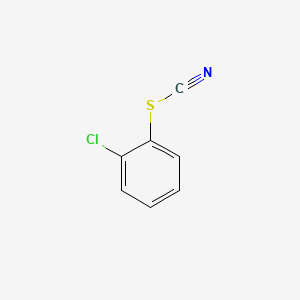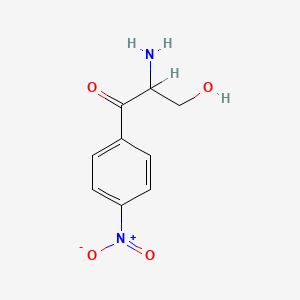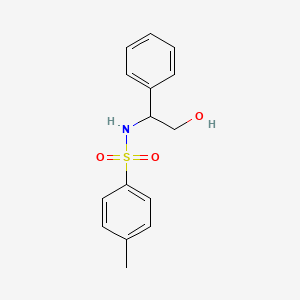
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- is an organic compound with the molecular formula C14H15NO3S. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-hydroxy-1-phenylethyl group and a methyl group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with N-(2-hydroxy-1-phenylethyl)amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfonic acid or thiol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly sulfonamide-based inhibitors of carbonic anhydrase.
Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the 2-hydroxy-1-phenylethyl and methyl groups.
N-(2-Hydroxy-1-phenylethyl)benzenesulfonamide: Similar structure but without the methyl group at the 4-position.
N-(2-Hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide: Similar structure but with the methyl group at a different position.
Uniqueness
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- is unique due to the presence of both the 2-hydroxy-1-phenylethyl group and the methyl group at the 4-position. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.
Properties
CAS No. |
5485-70-1 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-15(11-17)13-5-3-2-4-6-13/h2-10,15-17H,11H2,1H3 |
InChI Key |
JNJHRMIBYHSASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


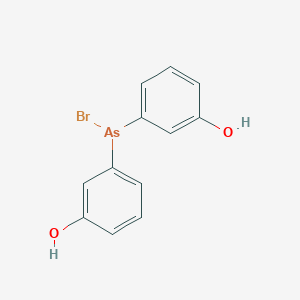

![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

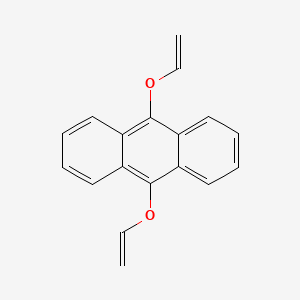

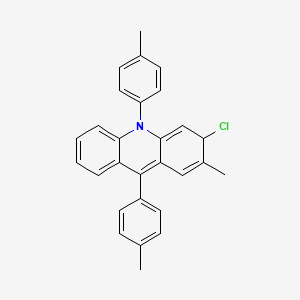
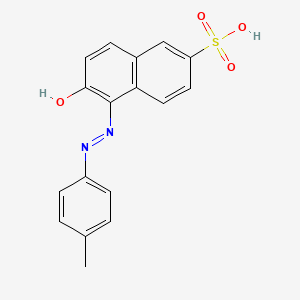
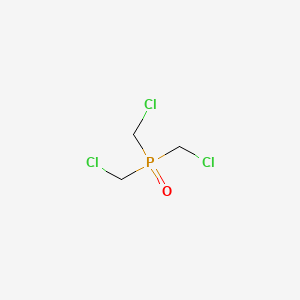


![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
